

Comparative Analysis of Ethyl 2-amino-5-bromonicotinate: A Spectroscopic Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 2-amino-5-bromonicotinate*

Cat. No.: B040290

[Get Quote](#)

A detailed examination of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **Ethyl 2-amino-5-bromonicotinate** is presented, alongside a comparison with structurally related analogs, Ethyl 2-aminonicotinate and Ethyl nicotinate. This guide provides researchers, scientists, and drug development professionals with essential data and methodologies for the characterization of this important chemical entity.

Spectroscopic Data Comparison

The structural features of **Ethyl 2-amino-5-bromonicotinate** and its analogs are reflected in their respective NMR and mass spectra. The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, and Mass Spectrometry analyses.

^1H Nuclear Magnetic Resonance (NMR) Data

The ^1H NMR spectra provide information on the chemical environment of the hydrogen atoms within the molecule. The presence of the amino and bromo substituents in **Ethyl 2-amino-5-bromonicotinate** significantly influences the chemical shifts of the aromatic protons compared to the unsubstituted Ethyl nicotinate.

Compound	Proton Assignment	Chemical Shift (δ) ppm	Multiplicity
Ethyl 2-amino-5-bromonicotinate	H-4	~7.9	d
H-6	~8.1	d	
-OCH ₂ CH ₃	~4.3	q	
-OCH ₂ CH ₃	~1.3	t	
-NH ₂	~6.5 (broad s)	s	
Ethyl 2-aminonicotinate	H-4	~7.1	dd
H-5	~6.6	dd	
H-6	~8.0	dd	
-OCH ₂ CH ₃	~4.3	q	
-OCH ₂ CH ₃	~1.3	t	
-NH ₂	~6.1 (broad s)	s	
Ethyl nicotinate ^[1] ^[2]	H-2	9.234	s
H-4	8.297	dt	
H-5	7.392	dd	
H-6	8.771	dd	
-OCH ₂ CH ₃	4.419	q	
-OCH ₂ CH ₃	1.419	t	

Note: Some chemical shifts for **Ethyl 2-amino-5-bromonicotinate** and Ethyl 2-aminonicotinate are estimated based on typical values for similar structures and may vary depending on experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Data

The ^{13}C NMR spectra reveal the number of distinct carbon environments and provide insights into the electronic structure of the molecules. The chemical shifts of the pyridine ring carbons are particularly sensitive to the nature and position of the substituents.

Compound	Carbon Assignment	Chemical Shift (δ) ppm
Ethyl 2-amino-5-bromonicotinate	C=O	~166
C-2	~159	
C-3	~110	
C-4	~142	
C-5	~108	
C-6	~152	
-OCH ₂ CH ₃	~61	
-OCH ₂ CH ₃	~14	
Ethyl 2-aminonicotinate	C=O	~167
C-2	~160	
C-3	~108	
C-4	~139	
C-5	~115	
C-6	~153	
-OCH ₂ CH ₃	~61	
-OCH ₂ CH ₃	~14	
Ethyl nicotinate ^[2]	C=O	165.19
C-2	153.37	
C-3	126.40	
C-4	136.93	
C-5	123.27	
C-6	150.94	
-OCH ₂ CH ₃	61.39	

-OCH ₂ CH ₃	14.29
-----------------------------------	-------

Note: Some chemical shifts for **Ethyl 2-amino-5-bromonicotinate** and Ethyl 2-aminonicotinate are estimated based on typical values for similar structures and may vary depending on experimental conditions.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The presence of bromine in **Ethyl 2-amino-5-bromonicotinate** is readily identified by the characteristic isotopic pattern (M⁺ and M⁺² peaks in approximately a 1:1 ratio).

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Mass Fragments (m/z)
Ethyl 2-amino-5-bromonicotinate	C ₈ H ₉ BrN ₂ O ₂	245.07[3][4]	244/246 ([M] ⁺), 200/202 ([M-C ₂ H ₅ O] ⁺), 172/174 ([M-C ₂ H ₅ O-CO] ⁺)
Ethyl 2-aminonicotinate	C ₈ H ₁₀ N ₂ O ₂	166.18	166 ([M] ⁺), 121 ([M-C ₂ H ₅ O] ⁺), 93 ([M-C ₂ H ₅ O-CO] ⁺)
Ethyl nicotinate ^{[1][2]}	C ₈ H ₉ NO ₂	151.16[1]	151 ([M] ⁺), 122 ([M-C ₂ H ₅] ⁺), 106 ([M-OC ₂ H ₅] ⁺), 78 ([M-COOC ₂ H ₅] ⁺)

Note: Fragmentation patterns are predicted based on common fragmentation pathways for this class of compounds.

Experimental Protocols

The following are general experimental protocols for acquiring NMR and Mass Spectrometry data for compounds such as **Ethyl 2-amino-5-bromonicotinate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- ^1H NMR Spectroscopy: The ^1H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-5 seconds.
- ^{13}C NMR Spectroscopy: The ^{13}C NMR spectrum is recorded on the same instrument, typically at a frequency of 75 MHz or higher. Due to the lower natural abundance and sensitivity of the ^{13}C nucleus, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are usually required. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

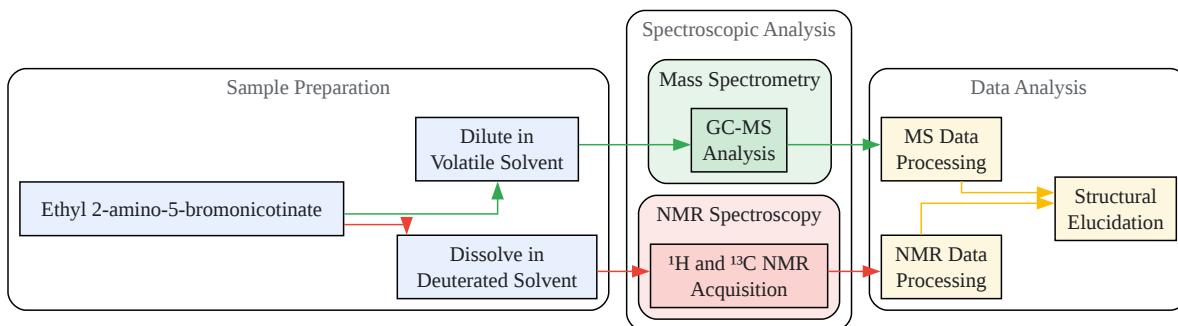
Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS):

- Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC Separation: A small volume (typically 1 μL) of the sample solution is injected into the GC system. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a DB-5ms column). The column temperature is programmed to ramp up, separating the components of the sample based on their boiling points and interactions with the stationary phase.
- MS Analysis: As the separated components elute from the GC column, they enter the mass spectrometer. Electron ionization (EI) is a common ionization technique where the molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment. The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole) and detected.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **Ethyl 2-amino-5-bromonicotinate**.



[Click to download full resolution via product page](#)

Spectroscopic analysis workflow for **Ethyl 2-amino-5-bromonicotinate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl nicotinate(614-18-6) ^1H NMR [m.chemicalbook.com]
- 2. Ethyl Nicotinate | C8H9NO2 | CID 69188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. usbio.net [usbio.net]

- To cite this document: BenchChem. [Comparative Analysis of Ethyl 2-amino-5-bromonicotinate: A Spectroscopic Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b040290#nmr-and-mass-spectrometry-data-for-ethyl-2-amino-5-bromonicotinate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com